Trimeprazine tartrate

Catalog No.
S545884
CAS No.
4330-99-8
M.F
C40H50N4O6S2
M. Wt
747.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimeprazine tartrate

CAS Number

4330-99-8

Product Name

Trimeprazine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

Molecular Formula

C40H50N4O6S2

Molecular Weight

747.0 g/mol

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Alimemazin (RR)-tartrat, Alimemazine tartrate, Nedeltran, Panectyl, Repeltin, Temaril, Therafene, Theralen, Theralene, Trimeprazine tartrate, Vallergan, Vanectyl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Trimeprazine tartrate is 746.3172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757358. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antihistaminic and Antipruritic Effects

Trimeprazine tartrate acts as an antihistamine by blocking histamine receptors, particularly H1 receptors. Histamine is a compound involved in allergic reactions, and blocking its action helps alleviate symptoms like itching and allergic rhinitis []. Studies have shown its effectiveness in managing pruritus (itching) associated with various conditions [].

Antimicrobial Activity

Research suggests that trimeprazine tartrate might possess antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of various bacteria, including Staphylococcus spp., Salmonella spp., and Shigella spp. []. However, further investigation is needed to understand its potential as an antimicrobial agent.

Antipsychotic Potential

Trimeprazine tartrate shares structural similarities with other phenothiazines known for their antipsychotic effects. Animal studies have shown it can decrease thyroid hormone levels, which is a mechanism involved in some antipsychotic medications []. However, more research is required to determine its efficacy and safety for treating psychosis in humans.

Sleep Studies

Limited research has explored the use of trimeprazine tartrate for improving sleep. One study observed an increase in total sleep time and a decrease in night wakings in children with sleep disturbances []. However, the overall results were inconclusive, and further investigation is needed to determine its effectiveness in managing sleep problems.

Trimeprazine tartrate is a phenothiazine derivative primarily used as an antihistamine and sedative. It is known for its ability to alleviate allergic conditions, particularly those causing itching (pruritus) and urticaria, by blocking histamine receptors in the body. The compound is typically administered in the form of its tartrate salt, which enhances its solubility and bioavailability. The chemical structure of trimeprazine tartrate can be represented as 10-[3-(2-methyl)dimethylaminopropyl]phenothiazine, with a molecular formula of C40H50N4O6S2C_{40}H_{50}N_{4}O_{6}S_{2} and a molecular weight of approximately 746.97 g/mol .

Trimeprazine tartrate's mechanism of action for its various effects is multifaceted.

  • Antipruritic effect: It acts as an antihistamine by competing with histamine for binding sites on cells. This reduces the effects of histamine, a key mediator of itch [, ].
  • Sedative and hypnotic effects: The exact mechanism is not fully understood, but it is likely related to the interaction of trimeprazine with certain neurotransmitter systems in the brain [].
  • Antiemetic effect: Trimeprazine may act on specific areas in the brainstem that control nausea and vomiting [].

Trimeprazine tartrate is generally well-tolerated, but side effects like drowsiness, dry mouth, and dizziness can occur []. In high doses, it can cause more serious side effects like seizures or abnormal movement disorders [].

  • Toxicity: LD50 (dose lethal to 50% of test population) data for trimeprazine tartrate is not publicly available. However, related phenothiazines can be toxic in high doses [].
  • Flammability: Data not readily available.
  • Reactivity: Data not readily available.
Typical of phenothiazine derivatives. It can participate in oxidation reactions, where it may form sulfoxides or N-oxidized derivatives. Additionally, in the presence of strong acids or bases, it may undergo hydrolysis, leading to the release of the phenothiazine moiety from the tartrate salt. Its interactions with other compounds can also lead to complexation, particularly with iodine in certain conditions, which may inhibit thyroid peroxidase activity .

Trimeprazine exhibits multiple biological activities:

  • Antihistaminic: It acts as a potent antagonist at histamine H1 receptors, reducing allergic responses.
  • Sedative: The compound has sedative properties that make it useful in treating anxiety and sleep disorders.
  • Antiemetic: Trimeprazine can prevent nausea and vomiting associated with various conditions .
  • Antipruritic: It effectively alleviates itching caused by allergic reactions or skin conditions like eczema .

The synthesis of trimeprazine tartrate typically involves several steps:

  • Formation of Phenothiazine Derivative: The initial step involves synthesizing the core phenothiazine structure through a condensation reaction between 2-amino-alkyl compounds and chlorinated phenothiazines.
  • Alkylation: The resulting phenothiazine is then alkylated using dimethylamino-propyl groups to introduce the necessary functional groups.
  • Salt Formation: Finally, the free base form of trimeprazine is reacted with tartaric acid to form trimeprazine tartrate, enhancing its solubility and pharmacokinetic properties .

Trimeprazine tartrate is utilized in various medical applications:

  • Allergic Conditions: It is primarily prescribed for managing allergic reactions and associated symptoms such as itching.
  • Sedation: Used as a sedative in both human and veterinary medicine.
  • Anxiety Disorders: In some regions, it is employed for treating anxiety and mood disorders .
  • Veterinary Use: The combination of trimeprazine with prednisolone is approved for use in dogs as an antipruritic and antitussive agent .

Trimeprazine has been studied for its interactions with other drugs:

  • Central Nervous System Depressants: Co-administration with alcohol or other CNS depressants can potentiate sedative effects, increasing the risk of respiratory depression .
  • Thyroid Hormones: Research indicates that trimeprazine may affect thyroid hormone levels by inhibiting thyroid-stimulating hormone secretion or interfering with hormone synthesis mechanisms .
  • Drug Metabolism: Trimeprazine is metabolized in the liver, and its interactions with hepatic enzyme systems can influence the metabolism of co-administered drugs .

Similar Compounds: Comparison

Several compounds share structural similarities with trimeprazine tartrate. Below are some notable examples:

Compound NameStructural ClassPrimary UseKey Differences
ChlorpromazinePhenothiazineAntipsychoticPrimarily used for schizophrenia; stronger central effects.
PromethazinePhenothiazineAntihistamineMore potent antihistamine; used mainly for allergies and motion sickness.
PerphenazinePhenothiazineAntipsychoticUsed for severe psychiatric disorders; higher risk of extrapyramidal symptoms.
AlimemazinePhenothiazineAntipruritic/SedativeSimilar uses but marketed differently; not approved in the US for human use.

Trimeprazine's unique profile lies in its reduced central nervous system effects compared to other phenothiazines while maintaining significant antihistaminic properties. Its application as an antipruritic distinguishes it from many similar compounds that are primarily focused on psychiatric disorders or general antihistaminic actions .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

746.31717767 g/mol

Monoisotopic Mass

746.31717767 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

362NW1LD6Z

Related CAS

1175-88-8

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (14.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (48.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (46.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (46.05%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

14101-45-2

Wikipedia

Trimeprazine tartrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kuznetsova A, Yu Y, Hollister-Lock J, Opare-Addo L, Rozzo A, Sadagurski M, Norquay L, Reed JE, El Khattabi I, Bonner-Weir S, Weir GC, Sharma A, White MF. Trimeprazine increases IRS2 in human islets and promotes pancreatic β cell growth and function in mice. JCI Insight. 2016;1(3). pii: e80749. Epub 2016 Mar 17. PubMed PMID: 27152363; PubMed Central PMCID: PMC4854304.
2: HELLIER FF. A comparative trial of trimeprazine and amylobarbitone in pruritus. Lancet. 1963 Mar 2;1(7279):471-2. PubMed PMID: 13953600.

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